

# GNA002: A Potent and Selective EZH2 Inhibitor with No EZH1 Activity

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## Compound of Interest

Compound Name: GNA002

Cat. No.: B11932199

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A detailed comparison of **GNA002**'s enzymatic activity against EZH1 and EZH2, supported by experimental data and methodologies.

**GNA002** is a novel small molecule that has demonstrated high potency and specificity as a covalent inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).<sup>[1][2]</sup> In contrast, **GNA002** exhibits no inhibitory activity against the closely related homolog, EZH1. This remarkable selectivity offers a significant advantage in the development of targeted epigenetic therapies.

## Comparative Inhibitory Activity

The inhibitory effects of **GNA002** and other representative EZH1/EZH2 inhibitors are summarized in the table below. The data clearly illustrates **GNA002**'s potent and selective inhibition of EZH2.

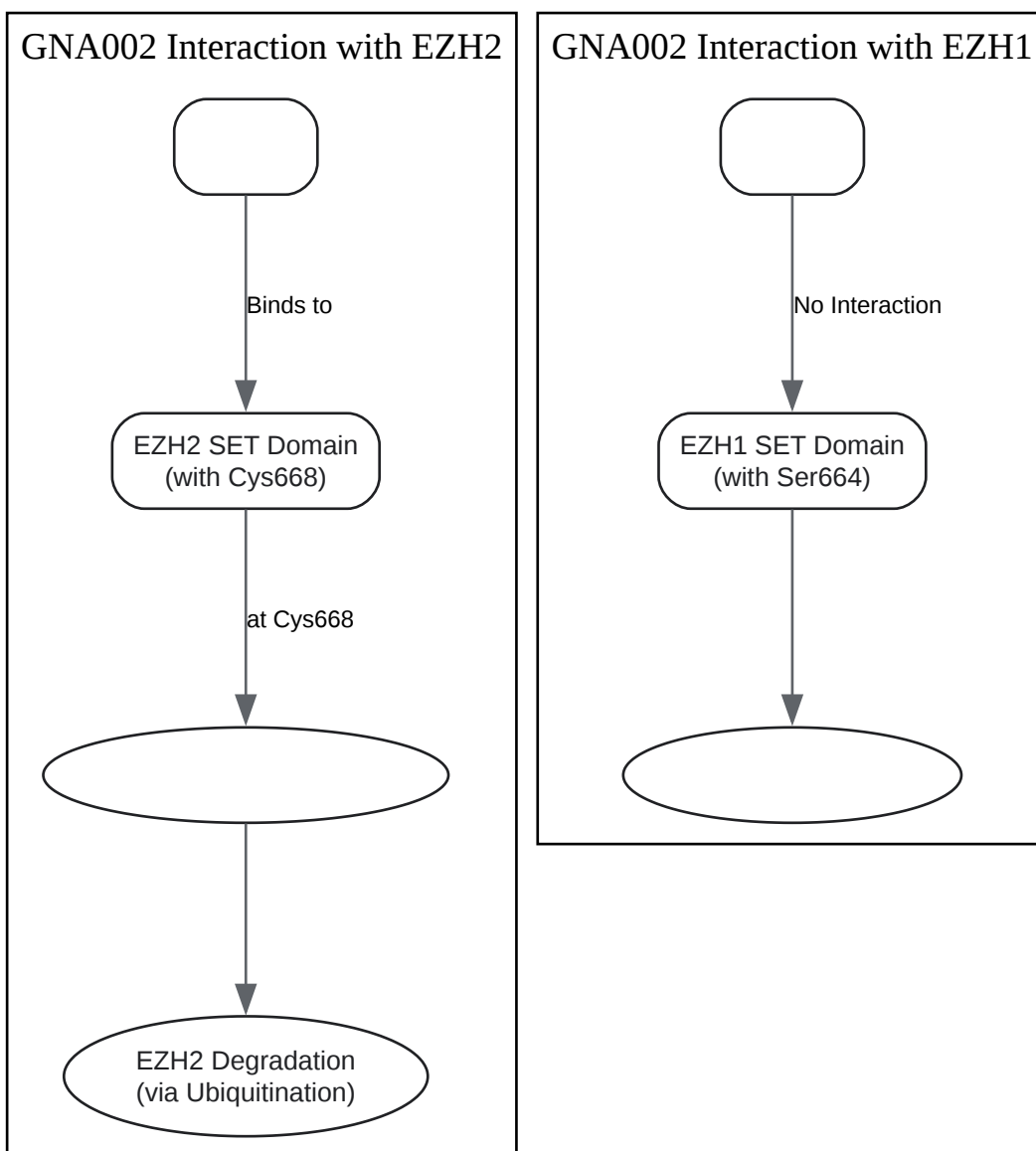
Compound	EZH1 IC50 (nM)	EZH2 IC50 (nM)	Selectivity (EZH1/EZH2)
GNA002	Not Active	1100[1][2]	Highly Selective for EZH2
UNC1999	45	<10[3]	0.22
Tazemetostat	>35,000	11	>3181
GSK126	>1000	9.9	>101

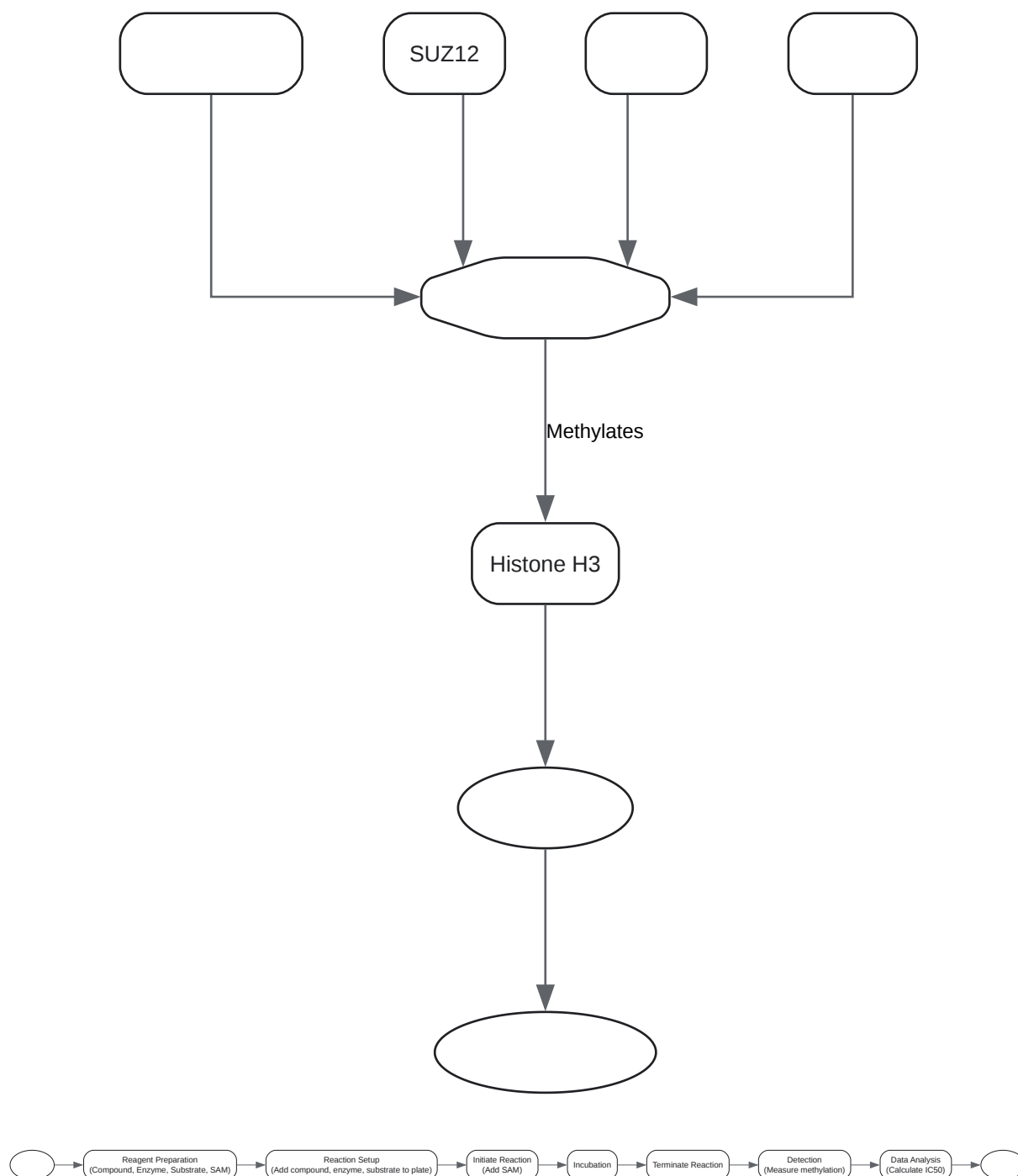
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

## Mechanism of Action: The Basis for Selectivity

**GNA002**'s high selectivity for EZH2 is attributed to its unique covalent binding mechanism. The compound specifically targets and forms a covalent bond with the cysteine residue at position 668 (Cys668) within the catalytic SET domain of EZH2.[4] This irreversible interaction leads to the degradation of EZH2 through a CHIP-mediated ubiquitination pathway.[1]

Crucially, the corresponding residue in EZH1 is a serine (Ser664).[4] The absence of a cysteine at this position in EZH1 prevents the covalent binding of **GNA002**, thus rendering it inactive against this homolog. This structural difference is the key determinant of **GNA002**'s specificity.  
[4]





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